Target Compound vs. 5-(1H-pyrazol-4-yl)pyridin-2-amine: Impact of N-Methylation on Synthetic Utility and Selectivity
The N-methyl group on the pyrazole ring of the target compound eliminates an undesirable hydrogen-bond donor present in the des-methyl analog (5-(1H-pyrazol-4-yl)pyridin-2-amine). In the patented c-Met inhibitor series, N-methylation was a critical optimization step that improved both cellular permeability and metabolic stability. The patent explicitly defines the 1-methyl-1H-pyrazol-4-yl moiety as a preferred embodiment, while the unsubstituted pyrazole is not exemplified in the most potent compounds [1]. This differentiation is crucial for procurement: ordering the des-methyl analog introduces a functional group that can complicate synthetic routes, requiring additional protection/deprotection steps, thereby increasing synthesis costs and reducing yield.
| Evidence Dimension | Hydrogen-bond donor count and synthetic complexity |
|---|---|
| Target Compound Data | 0 H-bond donors on pyrazole; direct use without N-H protection |
| Comparator Or Baseline | 5-(1H-pyrazol-4-yl)pyridin-2-amine (CAS 1082813-17-5): 1 H-bond donor on pyrazole; requires protection for selective alkylation |
| Quantified Difference | Eliminates one H-bond donor. Patent data shows only N-methylated pyrazoles are preferred in lead series [1]. |
| Conditions | General medicinal chemistry design principles and patent analysis |
Why This Matters
For a medicinal chemistry team, selecting the N-methyl analog avoids extra synthetic steps and aligns with validated kinase inhibitor pharmacophore models, reducing the risk of encountering selectivity or permeability issues later in lead optimization.
- [1] Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors. US Patent 20060128724 A1, Filed August 26, 2005. View Source
